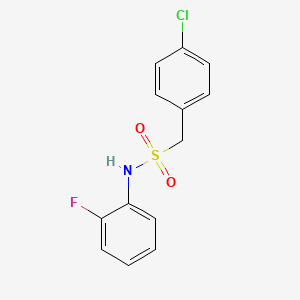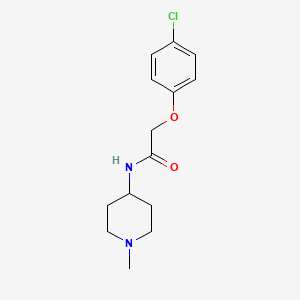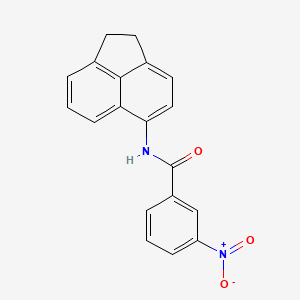
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CFMS is a sulfonamide derivative that belongs to the class of arylsulfonamides. It has been widely studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including carbonic anhydrase and metalloproteinases. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been found to exhibit potential anticancer properties, making it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. It also exhibits a wide range of pharmacological properties, making it a versatile compound for medical research. However, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has some limitations for laboratory experiments. It is a sulfonamide derivative, which can limit its solubility in certain solvents. Additionally, the mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide research. One potential direction is the development of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide as a potential therapeutic agent for pain and inflammation. Another potential direction is the development of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide as a potential therapeutic agent for epilepsy. Additionally, 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has potential anticancer properties, making it a promising candidate for cancer research. Further studies are needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide. The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide is a straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has also been shown to possess potential anticancer properties, making it a promising candidate for cancer research.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-7-5-10(6-8-11)9-19(17,18)16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVUAYDRGNXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5172486.png)

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)